molecular formula C18H19ClF3N5O B2695520 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1448058-37-4

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2695520
CAS No.: 1448058-37-4
M. Wt: 413.83
InChI Key: RCELZHKDRWQWAM-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl ring, a trifluoromethyl group, and a pyrimidinyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl intermediate, followed by the introduction of the trifluoromethyl group. The pyrimidinyl urea moiety is then synthesized and coupled with the intermediate under controlled conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and urea derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea: shares similarities with other chlorinated phenyl and pyrimidinyl urea derivatives.

    Differences: The presence of the trifluoromethyl group and the specific substitution pattern on the pyrimidinyl ring make this compound unique.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N5O/c1-10-15(11(2)24-16(23-10)27-7-3-4-8-27)26-17(28)25-12-5-6-14(19)13(9-12)18(20,21)22/h5-6,9H,3-4,7-8H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCELZHKDRWQWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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